2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid
Description
2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid is a heterocyclic organic compound featuring an isoindolone ring fused to a succinic acid moiety. The isoindolone core (1-oxo-1,3-dihydro-2H-isoindol-2-yl) provides a rigid planar structure, while the succinic acid group introduces carboxylic acid functionality, enabling hydrogen bonding and metal coordination.
Properties
IUPAC Name |
2-(3-oxo-1H-isoindol-2-yl)butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-10(15)5-9(12(17)18)13-6-7-3-1-2-4-8(7)11(13)16/h1-4,9H,5-6H2,(H,14,15)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQVQTROBUYMIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid typically involves the reaction of phthalic anhydride with amino acids or their derivatives. One common method includes the condensation of phthalic anhydride with an amino acid like glycine, followed by cyclization to form the isoindoline ring. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the succinic acid moiety can be modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid involves its interaction with specific molecular targets. The isoindoline moiety can bind to proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, leading to therapeutic effects in medical applications .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Chain Length and Functionality: The succinic acid chain in the target compound provides two carboxylic acid groups, enhancing solubility and metal-chelation capacity compared to shorter-chain analogs like butanoic or propanoic acid derivatives . Bulky substituents (e.g., tert-butyl in ) improve bioactivity by enhancing binding affinity to enzyme pockets .
Aromatic groups (e.g., dichlorophenyl in ) introduce steric and electronic effects, modulating target selectivity .
Bioactivity and Toxicity Profiles
- The succinic acid moiety may enable interactions with positively charged residues in active sites .
- Toxicity : Simpler analogs (e.g., unsubstituted succinic acid derivatives) are generally less toxic than halogenated or bulky variants, as seen in , where tert-butyl groups reduced toxicity compared to parent compounds .
Biological Activity
2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid (CAS No. 26577-34-4) is an organic compound characterized by its unique structural features, including an isoindoline moiety fused with a succinic acid derivative. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and protein interactions.
The molecular formula of this compound is C12H11NO5, with a molecular weight of 249.22 g/mol. Its structure allows for various chemical reactions, which can modify its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H11NO5 |
| Molecular Weight | 249.22 g/mol |
| CAS Number | 26577-34-4 |
| Synonyms | 2-(1-Oxoisoindolin-2-yl)succinic acid |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The isoindoline moiety can bind to proteins or enzymes, potentially inhibiting their activity and affecting various biological pathways. This mechanism is crucial for therapeutic applications, especially in treating diseases linked to oxidative stress and inflammation.
Antioxidant Activity
Research indicates that compounds similar to this compound can modulate the Nrf2-Keap1 pathway, which plays a significant role in cellular defense against oxidative stress. Inhibitors of the Nrf2-Keap1 protein-protein interaction (PPI) have potential therapeutic implications for metabolic and autoimmune disorders .
Enzyme Inhibition
Studies have demonstrated that derivatives of this compound exhibit enzyme inhibitory properties. For example, it may inhibit certain kinases or phosphatases involved in critical signaling pathways, which could lead to significant effects on cell proliferation and apoptosis .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Nrf2-Keap1 Interaction : A study highlighted the importance of this compound in inhibiting the Keap1-Nrf2 PPI, showcasing its potential as a therapeutic agent against oxidative stress-related diseases .
- In Vivo Studies : Experimental models have shown that derivatives can protect against renal ischemia-reperfusion injury by modulating oxidative stress pathways .
- Pharmacokinetics : Investigations into the pharmacokinetic properties reveal that these compounds exhibit favorable solubility and permeability profiles, making them suitable candidates for drug development.
Q & A
(Basic) What spectroscopic techniques are recommended for structural characterization of 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid, and how are they applied?
Methodological Answer:
The compound is typically characterized using FT-IR , FT-Raman , and NMR spectroscopy to confirm its structure and functional groups. For example:
- FT-IR identifies carbonyl (C=O) stretching vibrations near 1700–1750 cm⁻¹ and isoindole ring vibrations.
- FT-Raman resolves aromatic C–H bending modes and succinic acid backbone vibrations.
- ¹H/¹³C NMR assigns protons and carbons in the isoindole and succinic acid moieties. Theoretical calculations (e.g., density functional theory, DFT) validate experimental spectral assignments by simulating vibrational frequencies and chemical shifts .
Table 1: Example spectral assignments for analogous isoindole derivatives (from ):
| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Theoretical (DFT) |
|---|---|---|---|
| C=O stretching | 1725 | 1723 | 1730 |
| N–H bending | 1590 | 1588 | 1595 |
(Basic) What synthetic routes are reported for preparing this compound, and what are critical reaction parameters?
Methodological Answer:
The compound is synthesized via phthalimide-based coupling reactions . Key steps include:
- Condensation : Reacting isoindole-1,3-dione derivatives with succinic anhydride under acidic or basic catalysis.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Temperature control : Reactions are typically conducted at 80–100°C to balance yield and side-product formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Yield optimization requires monitoring pH and stoichiometry .
(Basic) How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis or oxidation. Moisture-sensitive due to the succinic acid moiety .
- Handling : Use gloves , lab coats , and fume hoods to minimize exposure. Avoid dust formation (risk of inhalation; acute oral toxicity class 4, H302) .
- Incompatibilities : Reacts with strong oxidizers; avoid contact with bases to prevent esterification .
(Advanced) How can computational methods resolve contradictions in vibrational spectral assignments?
Methodological Answer:
Discrepancies between experimental and theoretical spectral data arise from anharmonicity effects or solvent interactions . To address this:
Perform DFT calculations with solvent models (e.g., PCM for polar solvents).
Compare scaled harmonic frequencies (e.g., 0.96–0.98 scaling factor) to experimental FT-IR/Raman.
Analyze potential energy distributions (PED) to assign ambiguous peaks. For example, isoindole ring deformations may overlap with succinic acid vibrations, requiring deconvolution .
(Advanced) What strategies analyze hydrogen-bonding networks in crystalline forms?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) and Hirshfeld surface analysis reveal hydrogen-bonding patterns:
- SC-XRD : Identifies O–H···O and N–H···O interactions between the isoindole carbonyl and succinic acid groups. For example, Gallagher & Murphy (2001) reported O···O distances of 2.65–2.75 Å in analogous structures .
- Hirshfeld analysis : Quantifies intermolecular interactions (e.g., π–π stacking in isoindole rings) using CrystalExplorer software .
Table 2: Hydrogen-bond parameters (from ):
| Interaction | Donor–Acceptor Distance (Å) | Angle (°) |
|---|---|---|
| O–H···O | 2.68 | 165 |
| N–H···O | 2.72 | 158 |
(Advanced) How can degradation pathways be experimentally mapped under varying pH conditions?
Methodological Answer:
- Kinetic studies : Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC-UV/MS to identify products (e.g., hydrolyzed isoindole or decarboxylated succinic acid).
- Isotopic labeling : Use ¹⁸O-labeled water to trace hydrolysis mechanisms.
- Accelerated stability testing : Apply Arrhenius kinetics to predict shelf-life under storage conditions .
(Advanced) What in vitro assays assess the compound’s toxicity profile for preclinical studies?
Methodological Answer:
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) at 10–100 µM concentrations.
- Reactive oxygen species (ROS) : Measure intracellular ROS using DCFH-DA fluorescence.
- Metabolic stability : Use liver microsomes (human/rat) to quantify CYP450-mediated degradation .
(Basic) What analytical methods confirm purity and quantify impurities?
Methodological Answer:
- HPLC : Reverse-phase C18 column, mobile phase (acetonitrile/0.1% formic acid), UV detection at 254 nm.
- LC-MS : Identifies impurities via molecular ion peaks (e.g., m/z for hydrolyzed byproducts).
- Karl Fischer titration : Quantifies water content (<0.5% w/w) .
(Advanced) How do steric and electronic effects influence its reactivity in nucleophilic substitutions?
Methodological Answer:
- Steric hindrance : The isoindole ring’s planar structure restricts nucleophilic attack at the carbonyl carbon.
- Electronic effects : Electron-withdrawing succinic acid groups increase electrophilicity of the isoindole carbonyl.
- DFT studies : Calculate Fukui indices to map nucleophilic/electrophilic sites .
(Basic) What regulatory guidelines govern its use in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
